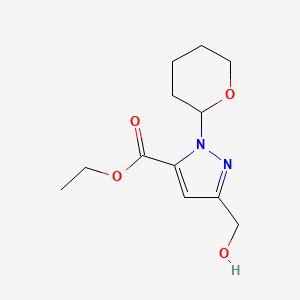

Ethyl 5-(hydroxymethyl)-2-tetrahydropyran-2-yl-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(hydroxymethyl)-2-tetrahydropyran-2-yl-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a tetrahydropyran ring, a pyrazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(hydroxymethyl)-2-tetrahydropyran-2-yl-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.

Pyrazole Ring Formation: The pyrazole ring is formed by the condensation of hydrazine with a 1,3-dicarbonyl compound under basic conditions.

Esterification: The final step involves the esterification of the pyrazole derivative with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(hydroxymethyl)-2-tetrahydropyran-2-yl-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Carboxylic acid derivative.

Reduction: Alcohol derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(hydroxymethyl)-2-tetrahydropyran-2-yl-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(hydroxymethyl)-2-tetrahydropyran-2-yl-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl 5-(hydroxymethyl)-2-tetrahydropyran-2-yl-pyrazole-3-carboxylate can be compared with other similar compounds such as:

5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but different ring structure.

Ethyl 2-pyrazolecarboxylate: Lacks the tetrahydropyran ring but has a similar pyrazole and ester group.

2,5-Diformylfuran: Contains a furan ring with formyl groups, showing different reactivity and applications.

Biological Activity

Ethyl 5-(hydroxymethyl)-2-tetrahydropyran-2-yl-pyrazole-3-carboxylate is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, synthesis, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 847139-28-0

- Molecular Formula : C12H18N2O4

- Molecular Weight : 254.28 g/mol

- Purity : ≥ 98% .

Pharmacological Effects

The pyrazole scaffold, which includes this compound, is known for a diverse range of biological activities:

- Anti-inflammatory Activity : Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses .

- Analgesic Properties : Some studies indicate that pyrazole derivatives can reduce pain in various animal models, suggesting potential use in pain management therapies .

- Antimicrobial Activity : Research has demonstrated that certain pyrazole derivatives exhibit antimicrobial properties against various bacterial strains. For example, compounds have been tested against E. coli and Staphylococcus aureus, showing promising results .

- Antitumor Effects : The potential of pyrazole derivatives in cancer therapy is also being explored, with some compounds demonstrating cytotoxic effects against different cancer cell lines .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves strategic modifications to the pyrazole ring to enhance its biological activity. The introduction of hydroxymethyl and tetrahydropyran moieties is believed to contribute to its pharmacological profile.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Case Studies

- Study on Anti-inflammatory Effects : A study evaluated a series of pyrazole derivatives for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited significant anti-inflammatory effects comparable to standard drugs like indomethacin .

- Antimicrobial Testing : Another research focused on synthesizing novel pyrazole compounds and testing them against various microbial strains. The study found several compounds with notable antibacterial activity, highlighting the importance of structural modifications in enhancing efficacy .

- Cytotoxic Activity Against Cancer Cells : A recent investigation into the cytotoxic properties of pyrazole derivatives showed that some compounds significantly inhibited the proliferation of cancer cells in vitro, suggesting their potential as anticancer agents .

Properties

Molecular Formula |

C12H18N2O4 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

ethyl 5-(hydroxymethyl)-2-(oxan-2-yl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C12H18N2O4/c1-2-17-12(16)10-7-9(8-15)13-14(10)11-5-3-4-6-18-11/h7,11,15H,2-6,8H2,1H3 |

InChI Key |

RHDMRGSVVQVIID-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2CCCCO2)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.